4-{2-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]ethyl}benzenesulfonamide
Overview
Description
4-{2-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]ethyl}benzenesulfonamide is a useful research compound. Its molecular formula is C15H18N4O4S3 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.04901859 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Endothelin Antagonism and Cardiovascular Research
Research on benzenesulfonamide derivatives has identified their potential as endothelin-A (ETA) selective antagonists, particularly in cardiovascular contexts. For instance, modifications at the ortho position of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide led to biphenylsulfonamides with improved ETA binding affinity and functional activity, demonstrating oral activity in inhibiting the pressor effect caused by ET-1 infusion in rats and monkeys, indicating potential applications in cardiovascular disease management (Murugesan et al., 1998).
Synthetic Applications and Heterocyclic Synthesis
Benzenesulfonamide acts as a powerful Directed Metalation Group (DMG), with its derivatives being employed in various synthetic applications including heterocyclic synthesis. This highlights its utility in the preparation of complex organic molecules, showcasing the versatility of benzenesulfonamides in organic synthesis (Familoni, 2002).
Carbonic Anhydrase Inhibition for Medical Applications
The development of sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold has shown potent inhibitory effects on carbonic anhydrase isozymes, which are significant for medical applications such as lowering intraocular pressure in glaucoma treatment (Casini et al., 2002).
Anti-Cancer Properties
Biphenylsulfonamides have exhibited inhibitory action towards transmembrane, tumor-associated carbonic anhydrase isozymes, showing cytotoxic activity against various human cancer cell lines. This suggests their potential role in cancer therapy, particularly targeting tumor-associated carbonic anhydrases (Morsy et al., 2009).
Structural and Molecular Studies
Investigations into the structural and molecular aspects of benzenesulfonamide derivatives have provided insights into their steric hindrance and molecular-electronic structures. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets, potentially leading to the design of more effective therapeutic agents (Rublova et al., 2017).
Properties
IUPAC Name |
1-(4-sulfamoylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S3/c16-25(20,21)13-5-1-11(2-6-13)9-10-18-15(24)19-12-3-7-14(8-4-12)26(17,22)23/h1-8H,9-10H2,(H2,16,20,21)(H2,17,22,23)(H2,18,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSWUJNBHHDSMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.